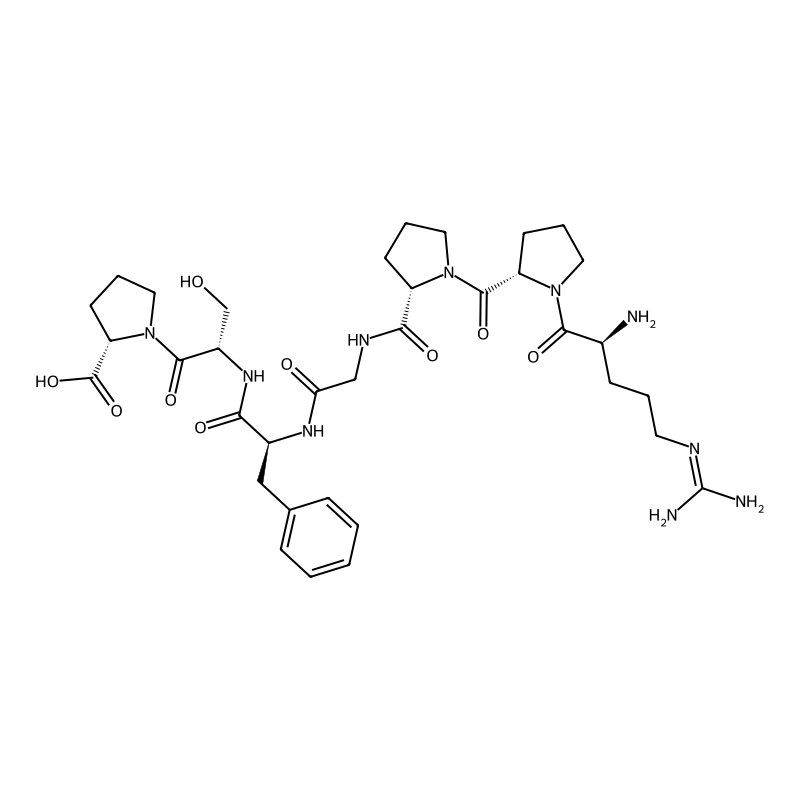

Bradykinin Fragment 1-7

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

The amino acid sequence Arg-Pro-Pro-Gly-Phe-Ser-Pro represents a fragment of a larger molecule known as bradykinin. Bradykinin is a small protein, containing nine amino acids, that acts as a signaling molecule in the human body [].

Function of the Fragment within Bradykinin

The fragment Arg-Pro-Pro-Gly-Phe-Ser-Pro corresponds to the first seven amino acids of bradykinin. This N-terminal portion (beginning) of the molecule plays a crucial role in its function. Studies have shown that this fragment is essential for binding to the B2 bradykinin receptor, which is responsible for mediating many of bradykinin's effects [].

While the C-terminal residues (end) of bradykinin contribute to its potency, the N-terminal fragment is necessary for initial recognition and activation of the receptor.

Here are some of the physiological processes that bradykinin, and by extension the Arg-Pro-Pro-Gly-Phe-Ser-Pro fragment, is involved in:

- Inflammation: Bradykinin contributes to the inflammatory response by causing vasodilation (widening of blood vessels) and increasing vascular permeability, leading to edema (swelling) [].

- Pain: Bradykinin is a potent pain mediator, stimulating pain receptors and contributing to pain perception [].

- Blood Pressure Regulation: Bradykinin can cause a slight decrease in blood pressure by inducing vasodilation [].

Bradykinin Fragment 1-7, often referred to as BK-(1-7), is a peptide derived from the larger bradykinin molecule, which is a nonapeptide known for its role in various physiological processes, including inflammation and vasodilation. The sequence of Bradykinin Fragment 1-7 is Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe, and it consists of seven amino acids. This fragment is produced in vivo from the degradation of bradykinin and has been identified as an endogenous peptide present in plasma, suggesting its potential significance in biological systems .

As mentioned earlier, this peptide fragment is derived from bradykinin. Bradykinin binds to specific receptors on cells, triggering a signaling cascade that leads to inflammation and pain. This fragment lacks the C-terminal arginine, which is crucial for binding to the bradykinin receptor []. Therefore, this fragment is not expected to have the same biological activity as bradykinin.

- Potential for allergic reactions: Some individuals may be sensitive to specific amino acid sequences.

- Dust inhalation: Inhalation of peptide dust may irritate the respiratory tract.

The biological activity of Bradykinin Fragment 1-7 extends beyond mere receptor interactions. Research indicates that it exhibits vasodilatory effects by promoting nitric oxide release from endothelial cells. Unlike its parent compound bradykinin, BK-(1-7) does not increase vascular permeability or nociceptive responses significantly, making it a unique player within the kallikrein-kinin system. Its ability to induce concentration-dependent vasorelaxation without receptor mediation suggests potential therapeutic applications in managing hypertension and inflammatory conditions .

Bradykinin Fragment 1-7 can be synthesized using various methods, including:

- Solid-phase peptide synthesis: This method involves sequentially adding protected amino acids to a growing peptide chain anchored to a solid support.

- Liquid-phase synthesis: In this approach, the peptide is synthesized in solution and subsequently purified.

- Enzymatic cleavage: Bradykinin Fragment 1-7 can also be generated through enzymatic degradation of bradykinin by specific peptidases such as angiotensin-converting enzyme .

Bradykinin Fragment 1-7 has several potential applications in both research and clinical settings:

- Cardiovascular research: Due to its vasodilatory properties, it is studied for its effects on blood pressure regulation.

- Pain management: Its reduced nociceptive response compared to bradykinin suggests potential use in pain relief strategies.

- Inflammation studies: Researchers are investigating its role in inflammatory processes and how it might modulate immune responses .

Interaction studies have revealed that Bradykinin Fragment 1-7 engages with various biological pathways without relying on the traditional B1 or B2 receptors. Instead, it appears to activate alternative signaling cascades that lead to nitric oxide production and subsequent vasorelaxation. This unique mechanism differentiates it from other bradykinin fragments and emphasizes its potential as a therapeutic agent .

Bradykinin Fragment 1-7 shares structural similarities with other bradykinin fragments but exhibits unique biological activities. Here are some comparable compounds:

| Compound | Structure | Unique Features |

|---|---|---|

| Bradykinin Fragment 1-5 | Arg-Pro-Pro-Gly-Phe | Induces nitric oxide production; shorter than BK-(1-7) |

| Bradykinin (full-length) | Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Trp | Involved in broader physiological responses; higher potency |

| Angiotensin II | Asp-Arg-Val-Tyr-Ile-His-Pro-Phe | Regulates blood pressure; distinct from bradykinin fragments |

Bradykinin Fragment 1-7 stands out due to its specific ability to induce vasodilation without increasing vascular permeability or nociception, which are common effects associated with other bradykinin fragments .

Fluorenylmethoxycarbonyl Strategy for Bradykinin Fragment 1-7

The synthesis of Bradykinin Fragment 1-7 employs Fluorenylmethoxycarbonyl solid-phase peptide synthesis as the preferred methodology due to its orthogonal protecting group strategy and mild reaction conditions [20] [21]. This approach utilizes base-labile N-Fluorenylmethoxycarbonyl groups for protection of the alpha-amino function, acid-labile side-chain protecting groups, and acid-labile linkers [21]. The method allows for the use of milder acidic conditions for final deprotection and cleavage compared to alternative strategies [21].

The synthetic protocol begins with the anchoring of the carboxyl-terminal proline residue to an appropriate resin support [21]. For Bradykinin Fragment 1-7, polystyrene-polyethylene glycol graft copolymer resins have been successfully employed as the polymeric support [7]. The synthesis proceeds through repetitive cycles of N-alpha deprotection using piperidine solutions and amino acid coupling reactions using activation methods such as dicyclohexylcarbodiimide/1-hydroxybenzotriazole [7] [21].

Microwave-Assisted Synthesis Optimization

Microwave-assisted solid-phase peptide synthesis has demonstrated significant advantages for the production of bradykinin analogs, including enhanced coupling efficiency and reduced reaction times [7]. The application of microwave energy at controlled power levels allows for rapid and complete coupling reactions while minimizing racemization and side reactions [7]. For Bradykinin Fragment 1-7 synthesis, microwave irradiation at 10% power with nitrogen bubbling provides optimal conditions for coupling steps [7].

The time requirements for complete coupling and deprotection reactions using microwave assistance are substantially reduced compared to conventional methods [7]. For the arginine residue protected with methoxytrimethyl phenyl sulfonyl groups, maximum coupling capacity of 94% is achieved within 10 minutes, while deprotection requires only 4 minutes [7]. The proline residues, which are critical components of Bradykinin Fragment 1-7, demonstrate efficient coupling within 6-8 minutes under microwave conditions [7].

Addressing Sequence-Specific Synthesis Challenges

Bradykinin Fragment 1-7 contains structural features that classify it among moderately challenging sequences for solid-phase synthesis [22] [24]. The presence of two proline residues and the hydrophobic phenylalanine residue can lead to aggregation during synthesis and formation of secondary structures that complicate the synthesis process [22] [24]. The arginine-proline-proline sequence at the N-terminus is particularly prone to forming stable conformations that can reduce coupling efficiency [24].

To overcome these challenges, specialized strategies have been developed including the use of pseudoproline dipeptides to prevent aggregation, optimization of coupling reagent concentrations, and incorporation of solubilizing tags such as polyethylene glycol [22]. For sequences containing multiple proline residues like Bradykinin Fragment 1-7, extended coupling times and elevated temperatures are often required to achieve complete conversion [24].

| Amino Acid Residue | Coupling Time (minutes) | Deprotection Time (minutes) | Coupling Efficiency (%) |

|---|---|---|---|

| Arginine (MTR-protected) | 10 | 4 | 94 |

| Proline | 6-8 | 3 | 92 |

| Glycine | 5 | 2 | 96 |

| Phenylalanine | 8 | 3 | 93 |

| Serine (tBu-protected) | 6 | 3 | 95 |

High-Performance Liquid Chromatography Purification Strategies

Reversed-Phase Chromatography Method Development

High-Performance Liquid Chromatography purification of Bradykinin Fragment 1-7 relies primarily on reversed-phase chromatography utilizing hydrophobic interactions as the main separation mechanism [18]. The compound is typically purified using C18 stationary phases with water and acetonitrile as the mobile phase components [16] [33]. Trifluoroacetic acid at 0.1% concentration is added as an ion-pairing reagent to improve peak width and symmetry while maximizing retention of the peptide [16].

The development of effective purification methods begins with analytical-scale optimization using C18 columns with identical packing material to the preparative columns [16]. Initial gradient screening employs a broad acetonitrile gradient from 20% to 90% over 20 minutes to determine the approximate elution conditions for Bradykinin Fragment 1-7 [16]. The compound typically elutes in the 25-30% acetonitrile range, requiring focused gradient development for optimal separation from synthesis impurities [34].

Gradient Optimization and Scale-Up Protocols

Effective purification of Bradykinin Fragment 1-7 requires careful optimization of gradient conditions to achieve separation from closely related impurities [18] [31]. Shallow gradients with rates of increase between 1-4% acetonitrile per minute over 20-minute time spans provide optimal resolution for peptide separations [16]. The linear scale-up methodology involves systematic increases in column diameter while maintaining particle size and mobile phase composition [31].

For preparative purification, columns with inner diameters of 20 millimeters or larger are employed with corresponding increases in flow rates calculated using geometric scaling factors [31]. Loading capacity optimization studies indicate that injection volumes exceeding 50 microliters per gram of column packing material result in poor separation efficiency [31]. Under optimized conditions, purification yields greater than 99% purity for Bradykinin Fragment 1-7 with recovery rates of approximately 70% of the loaded material [18].

Advanced Stationary Phase Selection

Beyond traditional C18 phases, alternative stationary phases have been evaluated for enhanced selectivity in peptide purifications [35] [38]. Narrow-bore columns packed with sub-2 micrometer silica monolith particles derivatized with octadecyl groups demonstrate superior separation efficiency for peptide mixtures [35]. These specialized phases achieve theoretical plate counts exceeding 400,000 plates per meter for peptide separations [35].

The selection of appropriate column chemistry depends on the specific impurity profile of the crude Bradykinin Fragment 1-7 [38]. For sequences containing multiple basic residues like arginine, the increased number of accessible charge states under acidic conditions can be exploited using alternative stationary phases with enhanced shape selectivity [38]. Biphenyl and fluorophenyl phases offer different selectivity patterns compared to C18 phases and may provide superior separation for specific impurity profiles [38].

| Column Type | Particle Size (μm) | Theoretical Plates/m | Flow Rate (μL/min) | Analysis Time (min) |

|---|---|---|---|---|

| C18 Standard | 5 | 200,000 | 1000 | 15-20 |

| C18 Monolith | 1.8 | 400,000 | 100 | 1.5 |

| C18 Narrow-bore | 1.8 | 240,000 | 200 | 1.0 |

| Biphenyl | 3.5 | 180,000 | 800 | 18-25 |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry Validation Techniques

Fundamental Principles and Sample Preparation

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry serves as the primary analytical technique for molecular weight confirmation and purity assessment of Bradykinin Fragment 1-7 [6] [39]. The technique employs a soft ionization method that enables analysis of thermally labile biomolecules without fragmentation, making it particularly suitable for peptide characterization [39]. The monoisotopic molecular weight of Bradykinin Fragment 1-7 is 756.3997 daltons, serving as the reference value for mass accuracy assessments [6].

Sample preparation protocols for Matrix-Assisted Laser Desorption/Ionization analysis require careful selection of matrix compounds and optimization of sample-to-matrix ratios [40]. Alpha-cyano-4-hydroxycinnamic acid is the preferred matrix for peptide analysis due to its compatibility with the mass range of Bradykinin Fragment 1-7 [14]. The matrix solution is typically prepared at concentrations of 10-20 milligrams per milliliter in acetonitrile-water mixtures containing 0.1% trifluoroacetic acid [40].

Calibration Strategies and Mass Accuracy Optimization

Achieving high mass accuracy for Bradykinin Fragment 1-7 analysis requires implementation of sophisticated calibration strategies [42]. External calibration using peptide standards of known molecular weights provides baseline mass accuracy, but systematic errors can arise when calibrant signals are distant from the analyte mass range [42]. Internal calibration using co-spotted standards offers improved accuracy but is limited by potential signal suppression effects [42].

A two-step calibration approach has been developed that combines external calibration with high-order polynomial functions followed by first-order internal correction for position-dependent errors [42]. This methodology addresses the position-dependent flight time variations that occur across the sample plate surface [42]. Implementation of this calibration strategy achieves average mass errors of 1.0 parts per million with standard deviations of 3.5 parts per million for peptide analysis [42].

Advanced calibration protocols employ internal calibrants selected to bracket the mass range of interest while avoiding spectral interference [45]. For Bradykinin Fragment 1-7 analysis, suitable internal calibrants include Bradykinin Fragment 1-5 (molecular weight 573.66 daltons) and Angiotensin II (molecular weight 1046.54 daltons) [15]. The use of isotopically labeled internal standards further enhances mass accuracy by providing reference peaks with minimal matrix effects [45].

Quantitative Analysis and Purity Determination

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry enables quantitative assessment of Bradykinin Fragment 1-7 purity through peak area integration and spectral deconvolution [43] [46]. The technique provides clean mass spectra with minimal salt adduct formation, particularly when operated in negative ion mode [46]. Negative ionization mode is especially advantageous for peptides containing labile functional groups, as it facilitates detection of intact molecular species [46].

Purity determination requires careful consideration of ionization efficiency variations between the target peptide and potential impurities [19]. Peptide mass fingerprinting approaches compare experimental mass spectra against theoretical fragmentation patterns to identify and quantify impurity species [19] [41]. Advanced data processing algorithms employ linear regression analysis of mass errors as a function of mass-to-charge ratio to distinguish authentic peptide signals from background interference [41].

| Calibration Method | Mass Accuracy (ppm) | Standard Deviation (ppm) | Calibrant Requirements |

|---|---|---|---|

| External Two-Point | 15-25 | 15-20 | 2 external standards |

| Internal Multi-Point | 5-10 | 8-12 | 3-4 internal standards |

| Two-Step Hybrid | 1-3 | 3-5 | External + 1 internal |

| Position-Corrected | 0.5-2 | 2-4 | Multiple position calibrants |